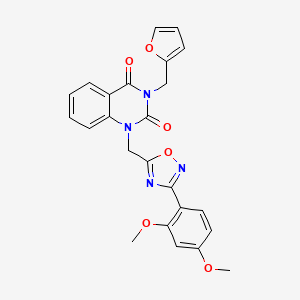

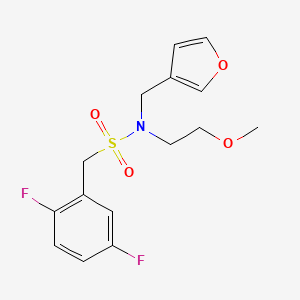

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide”, is often performed through direct condensation of benzoic acids and amines . This reaction is usually carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .科学的研究の応用

Photocatalytic Degradation

Research involving derivatives of benzamides, such as 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide, includes studies on photocatalytic degradation. For instance, Torimoto et al. (1996) investigated the photodecomposition of propyzamide (a benzamide derivative) using TiO2-loaded adsorbent supports as photocatalysts. This study highlighted the potential of benzamide derivatives in enhancing the rate of mineralization of organic compounds and reducing the concentration of toxic intermediates in solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Biological Activity Spectrum

Imramovský et al. (2011) described a series of benzamide compounds, investigating their biological activities against various microbial strains. They evaluated the compounds for their activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. Such studies underscore the significance of benzamide derivatives in biological applications, including their antimicrobial and photosynthetic electron transport inhibition capabilities (Imramovský et al., 2011).

Anticancer Evaluation

Salahuddin et al. (2014) conducted research on benzamide derivatives for their potential use in anticancer applications. They synthesized and evaluated various compounds for their activity against cancer cell lines, demonstrating the potential of benzamide derivatives in developing new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Pharmacokinetics and Drug Development

Research by Kim et al. (2008) on a novel ALK5 inhibitor, which is a benzamide derivative, delved into its pharmacokinetics and potential as an anti-fibrosis drug. This study highlights the broader implications of benzamide derivatives in the field of drug development and therapeutic applications (Kim et al., 2008).

特性

IUPAC Name |

2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c18-11-5-6-14(19)12(9-11)16(21)20-10-17(22)7-8-23-15-4-2-1-3-13(15)17/h1-6,9,22H,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDKTTLQUBCZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)